molecular formula C18H16N6O B10992619 N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10992619
M. Wt: 332.4 g/mol
InChI Key: LIYXTRJZCMMHMZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole is a significant heterocyclic system found in many natural products and drugs, while tetrazole is known for its stability and bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the coupling of an indole derivative with a tetrazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxaldehyde derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with biological receptors such as serotonin receptors, while the tetrazole moiety can mimic carboxylate groups and bind to metal ions or enzymes. These interactions can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that combines an indole moiety with a tetrazole and benzamide group. The chemical formula is C19H18N6OC_{19}H_{18}N_{6}O, and its molecular weight is approximately 354.39 g/mol. The presence of the indole and tetrazole rings suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The indole structure is known for its ability to interact with serotonin receptors, which may contribute to neuropharmacological effects.
  • Enzyme Inhibition : The tetrazole ring can serve as a bioisostere for carboxylic acids, potentially allowing the compound to inhibit enzymes that require carboxylic acid substrates.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)8.3
HeLa (Cervical)10.0

These results indicate that the compound may disrupt cellular pathways critical for cancer cell survival.

Antimicrobial Activity

The compound also exhibited antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined in various studies.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Neuropharmacology : In a study examining the effects on anxiety-like behavior in rodent models, administration of the compound resulted in a significant reduction in anxiety-related behaviors, suggesting potential applications in treating anxiety disorders.
  • Anticancer Research : A study focused on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c25-18(15-5-7-16(8-6-15)24-13-20-21-22-24)19-10-12-23-11-9-14-3-1-2-4-17(14)23/h1-9,11,13H,10,12H2,(H,19,25)

InChI Key

LIYXTRJZCMMHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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